1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone
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Overview
Description
1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone is a compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethylamine and piperidin-1-yl ethanone under controlled conditions to achieve the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced ethanone derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)piperidin-1-yl)ethanone: Similar structure but lacks the amino group.
1-(3-(Trifluoromethyl)piperidin-1-yl)propanone: Similar structure with a propanone moiety instead of ethanone.
Uniqueness
1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H15F3N2O |
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Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-[3-[(trifluoromethylamino)methyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H15F3N2O/c1-7(15)14-4-2-3-8(6-14)5-13-9(10,11)12/h8,13H,2-6H2,1H3 |
InChI Key |
OIYRRZVYKXGBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNC(F)(F)F |
Origin of Product |
United States |
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